

# Venglustat vs. Migalastat for Fabry Disease with Amenable Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiovascular complications, and neuropathic pain. Two notable oral therapeutic strategies have emerged for Fabry disease: substrate reduction therapy with **venglustat** and pharmacological chaperone therapy with migalastat for patients with amenable mutations. This guide provides a detailed, data-driven comparison of these two agents, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

#### **Mechanism of Action**

The fundamental difference between **venglustat** and migalastat lies in their therapeutic approach to mitigating the effects of  $\alpha$ -Gal A deficiency.

**Venglustat**: Substrate Reduction Therapy

**Venglustat** is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.[1][2] By blocking this initial step, **venglustat** aims to reduce the production of Gb3, thereby preventing its accumulation in lysosomes, irrespective of the underlying GLA mutation.[1][3] This mechanism makes it a potential treatment option for a broad range of Fabry disease patients.



Migalastat: Pharmacological Chaperone Therapy

Migalastat is a pharmacological chaperone designed to treat Fabry disease in patients with specific "amenable" mutations in the GLA gene.[4][5] These mutations result in misfolded but potentially functional  $\alpha$ -Gal A enzyme. Migalastat binds to the active site of these amenable mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7] Once in the lysosome, the higher concentration of the natural substrate, Gb3, and the lower pH cause migalastat to dissociate, allowing the restored enzyme to catabolize the accumulated substrate.[6]

Below are diagrams illustrating the distinct mechanisms of action for **Venglustat** and Migalastat.



Click to download full resolution via product page

Caption: Mechanism of action of Venglustat.





Click to download full resolution via product page

Caption: Mechanism of action of Migalastat.

#### **Clinical Efficacy and Supporting Data**

Direct head-to-head clinical trials comparing **venglustat** and migalastat have not been completed. The ongoing Phase 3 CARAT trial (NCT05280548) is evaluating **venglustat** against standard of care, which includes migalastat, with results expected in 2027.[1][8] Therefore, the following comparison is based on data from separate clinical trial programs for each drug.

#### **Venglustat Clinical Data**

The primary clinical evidence for **venglustat** in Fabry disease comes from a Phase 2a open-label trial (NCT02228460) and its long-term extension study (NCT02489344) in 11 treatment-naïve adult males with classic Fabry disease.[1][3]

Table 1: Summary of Venglustat Phase 2a and Extension Study Results



| Endpoint                                              | Timepoint                                                                                                              | Result                                                                                                               |  |
|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--|
| Plasma Gb3 Reduction                                  | 6 Months                                                                                                               | 41.7% reduction from baseline.                                                                                       |  |
| 3 Years                                               | 77.5% reduction from baseline.                                                                                         |                                                                                                                      |  |
| Skin Gb3 Inclusions (SSCE)                            | 6 Months                                                                                                               | No significant change in severity score.[1][9]                                                                       |  |
| 3 Years                                               | 5 of 6 remaining patients had<br>reductions in severity score; 2<br>achieved complete clearance<br>(score of 0).[1][3] |                                                                                                                      |  |
| Fraction of SSCE Cytoplasm Occupied by Gb3 Inclusions | 6 Months                                                                                                               | Mean change from baseline: -0.06 (p=0.0010).[9][10]                                                                  |  |
| 3 Years (156 Weeks)                                   | Mean change from baseline:<br>-0.12 (p=0.0008).[9][10]                                                                 |                                                                                                                      |  |
| Disease Progression                                   | 3 Years                                                                                                                | No biochemical or histological indications of disease progression in kidneys, heart, brain, or nervous system.[1][3] |  |

SSCE: Superficial Skin Capillary Endothelium

## **Migalastat Clinical Data**

Migalastat's efficacy has been established in two pivotal Phase 3 trials: the FACETS study (NCT00925301) in treatment-naïve patients and the ATTRACT study (NCT01218659) in patients with prior enzyme replacement therapy (ERT) experience.[4][11]

Table 2: Summary of Migalastat Phase 3 Trial Results (in Patients with Amenable Mutations)



| Trial                        | Patient<br>Population | Key Endpoint                                                                               | Timepoint | Result                                                                                     |
|------------------------------|-----------------------|--------------------------------------------------------------------------------------------|-----------|--------------------------------------------------------------------------------------------|
| FACETS (vs.<br>Placebo)      | ERT-Naïve             | Kidney Interstitial<br>Capillary Gb3<br>Inclusions                                         | 6 Months  | Significant reduction in the migalastat group vs. an increase in the placebo group.[4][11] |
| Plasma lyso-Gb3              | 6 Months              | Significant reduction with migalastat compared to placebo.[11]                             |           |                                                                                            |
| Renal Function<br>(eGFR)     | 24 Months             | Stable renal function.[4]                                                                  |           |                                                                                            |
| Cardiac Mass<br>(LVMi)       | 24 Months             | Reduction in cardiac mass.[4]                                                              | _         |                                                                                            |
| ATTRACT (vs.<br>ERT)         | ERT-<br>Experienced   | Renal Function<br>(eGFR)                                                                   | 18 Months | Comparable effect to ERT in maintaining stable renal function.[12][13]                     |
| Cardiac Mass<br>(LVMi)       | 18 Months             | Significant reduction in LVMi with migalastat; no significant change in the ERT group.[11] |           |                                                                                            |
| Composite<br>Clinical Events | 30 Months (OLE)       | 10% of patients experienced a new composite clinical event (renal, cardiac, or             |           |                                                                                            |



cerebrovascular).

[13]

eGFR: estimated Glomerular Filtration Rate; LVMi: Left Ventricular Mass Index; OLE: Open-Label Extension

#### **Experimental Protocols**

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols employed in the evaluation of **venglustat** and migalastat.

## Venglustat Study Protocol (NCT02228460 & NCT02489344)

- Study Design: An international, open-label, single-arm Phase 2a study with a 26-week initial phase followed by a 130-week extension.[9]
- Participants: 11 treatment-naïve adult males (18-37 years old) with classic Fabry disease.[9]
- Intervention: Venglustat 15 mg administered orally once daily.[3][9]
- Primary Endpoint (Initial Phase): Change in Gb3 accumulation in skin capillary endothelial cells, assessed by a pathologist on a 0-3 severity rating scale.[1]
- Key Secondary & Exploratory Endpoints:
  - Gb3 Quantification in Skin: The fraction of the volume of superficial skin capillary endothelium (SSCE) cytoplasm occupied by Gb3 inclusions was measured by electron microscopy unbiased stereology.[9][10]
  - Plasma Biomarkers: Levels of Gb3 and globotriaosylsphingosine (lyso-Gb3) in plasma were measured at various time points.[9][10]
  - Organ Function: Renal function (eGFR), cardiac function, and neurological assessments were conducted to monitor for disease progression.[3]



#### **Migalastat Study Protocols (FACETS & ATTRACT)**

- Amenable Mutation Identification: The amenability of a GLA mutation to migalastat is
  determined by a validated in vitro good laboratory practice (GLP) assay using human
  embryonic kidney (HEK) 293 cells transfected with specific GLA mutations. A mutation is
  deemed amenable if, in the presence of 10 μmol/L migalastat, it demonstrates a ≥1.2-fold
  increase in α-Gal A activity over its baseline and an absolute increase of ≥3% of the wild-type
  α-Gal A activity.[7][14]
- FACETS (NCT00925301) Study Design: A Phase 3, randomized, double-blind, placebocontrolled trial.[7]
  - Participants: ERT-naïve patients with amenable GLA mutations.[7]
  - Intervention: Migalastat or placebo for 6 months, followed by an open-label extension where all patients received migalastat.[4]
  - Primary Endpoint: Percentage of patients with a ≥50% reduction in Gb3 inclusions in kidney interstitial capillaries.
- ATTRACT (NCT01218659) Study Design: A Phase 3, randomized, open-label, active-controlled trial.[13][15]
  - Participants: ERT-experienced patients (at least 12 months) with amenable GLA
     mutations.[15] Patients were randomized 1.5:1 to switch to migalastat or continue ERT.[15]
  - Intervention: Migalastat 150 mg every other day versus standard ERT (agalsidase alfa or beta) for 18 months.[13][16]
  - Co-Primary Endpoints: Mean annualized change in estimated GFR (eGFR) and measured GFR (iohexol).[15]
  - Key Secondary Endpoints: Change in Left Ventricular Mass Index (LVMi) measured by cardiac MRI, composite clinical events, and plasma lyso-Gb3 levels.[11][13]

The workflow for patient selection and evaluation in the ATTRACT trial is illustrated below.





Click to download full resolution via product page

Caption: ATTRACT trial experimental workflow.



#### **Summary and Conclusion**

**Venglustat** and migalastat represent two distinct and innovative oral therapeutic approaches for Fabry disease.

- Venglustat, as a substrate reduction therapy, offers a broad applicability for patients regardless of their mutation type. Phase 2 data in treatment-naïve males with classic Fabry disease demonstrates a progressive reduction in plasma Gb3 over three years and a stabilization of disease progression.[3][9] Larger Phase 3 trials are currently underway to confirm these findings and evaluate its impact on clinical outcomes such as pain and cardiac hypertrophy.[1][11]
- Migalastat is a personalized medicine, effective only in patients with amenable GLA mutations, which is estimated to be 35-50% of the Fabry patient population.[14][17] Phase 3 data has robustly demonstrated its efficacy in both ERT-naïve and ERT-experienced patients, showing it can reduce substrate storage, stabilize renal function, and reduce cardiac mass.[4][11][12]

The choice between these therapies, for patients with amenable mutations, will likely depend on a variety of factors including long-term comparative efficacy and safety data (pending from trials like CARAT), patient preference for mechanism of action, and individual clinical profiles. The data presented in this guide, derived from their respective clinical development programs, provides a foundational basis for understanding the current landscape of oral therapies for Fabry disease. As further data emerges, a more direct comparison will become possible, ultimately helping to refine treatment strategies for this complex disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. alzforum.org [alzforum.org]



- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. fabrydiseasenews.com [fabrydiseasenews.com]
- 5. drugs.com [drugs.com]
- 6. About Galafold Galafold [galafold.co.uk]
- 7. Efficacy of the pharmacologic chaperone migalastat in a subset of male patients with the classic phenotype of Fabry disease and migalastat-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Amicus Therapeutics Fabry Treatment Shows Positive Results In Phase 3 Trials [bioprocessonline.com]
- 13. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Migalastat: A Review in Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.amicusrx.com [ir.amicusrx.com]
- 16. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 17. Safety of switching to Migalastat from enzyme replacement therapy in Fabry disease: Experience from the Phase 3 ATTRACT study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Venglustat vs. Migalastat for Fabry Disease with Amenable Mutations: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#venglustat-versus-migalastat-for-fabry-disease-with-amenable-mutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com